The synthesis of Cbz-D-bishomopropargylglycine CHA salt typically involves several key steps that may include protection of functional groups, coupling reactions, and purification processes.
The molecular structure of Cbz-D-bishomopropargylglycine CHA salt features a central amino acid backbone with a propargyl substituent.
C#CCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N
Cbz-D-bishomopropargylglycine CHA salt can participate in various chemical reactions due to its functional groups.
The mechanism of action for Cbz-D-bishomopropargylglycine CHA salt is primarily related to its interaction with biological targets, particularly in pharmacological contexts.
Studies have shown that similar compounds exhibit effects on voltage-gated sodium channels, which are crucial for neuronal excitability and pain signaling pathways .
Cbz-D-bishomopropargylglycine CHA salt has several significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2